molecular formula C20H18N4O2S B2766486 3-oxo-N,N-diphenyl-4-(thiazol-2-yl)piperazine-1-carboxamide CAS No. 2309347-80-4

3-oxo-N,N-diphenyl-4-(thiazol-2-yl)piperazine-1-carboxamide

Cat. No. B2766486
CAS RN: 2309347-80-4
M. Wt: 378.45
InChI Key: ORKOMYJUQLPMFR-UHFFFAOYSA-N
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Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

The interest in the synthesis of compounds containing the thiazole moiety has been increasing steadily due to their utility in various fields . Several types of thiazole-based heterocyclic scaffolds such as monocyclic or bicyclic systems have been synthesized . Furthermore, modification of thiazole-based compounds at different positions has been done to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .


Molecular Structure Analysis

Thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Antimicrobial and Antifungal Applications

The compound has been explored for its potential in antimicrobial and antifungal applications. For instance, a study synthesized a series of new piperazine derivatives, including compounds structurally related to 3-oxo-N,N-diphenyl-4-(thiazol-2-yl)piperazine-1-carboxamide, which showed promising antimicrobial activity against various bacterial and fungal strains (Patil et al., 2021). Another study synthesized piperazine and triazolo-pyrazine derivatives, including similar structures, with demonstrated superior antimicrobial activity (Patil & Patel, 2010).

Antiproliferative Activity

This compound has also been studied for its antiproliferative properties. Research on novel arylazothiazole disperse dyes containing selenium, structurally related to this compound, revealed significant in vitro antiproliferative activity against various cancer cell lines (Khalifa et al., 2015).

Anti-inflammatory and Analgesic Agents

Compounds similar to this compound have been investigated for their potential as anti-inflammatory and analgesic agents. For example, a study synthesized novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, exhibiting significant anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020).

Polymer Synthesis

The compound has also been used in the synthesis of ordered polymers. A study involving direct polycondensation using related compounds, including piperazine, led to the formation of ordered polymers with potential applications in materials science (Yu et al., 1999).

Potential Antipsychotic Agents

Research has been conducted on heterocyclic analogues of compounds similar to this compound for their potential as antipsychotic agents. These studies have shown that certain derivatives exhibit potent in vivo activities, suggesting their potential use in psychiatric medicine (Norman et al., 1996).

Future Directions

Thiazoles and their derivatives continue to be an area of active research due to their wide range of biological activities . Future research may focus on the design and synthesis of new thiazole derivatives with improved activity and safety profiles. Additionally, more studies are needed to understand the mechanisms of action of these compounds and to identify new therapeutic targets.

properties

IUPAC Name

3-oxo-N,N-diphenyl-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c25-18-15-22(12-13-23(18)19-21-11-14-27-19)20(26)24(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-11,14H,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKOMYJUQLPMFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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